2-amino-4-(1H-indol-3-yl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
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Overview
Description
2-amino-4-(1H-indol-3-yl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile is a complex heterocyclic compound that has garnered significant interest due to its unique structural features and potential pharmacological properties. This compound belongs to the class of 2-amino-3-cyano-4H-chromenes, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(1H-indol-3-yl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. One common method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This reaction proceeds through a series of nucleophilic additions and cyclizations to form the desired chromene derivative .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts such as silica-supported ionic liquids or organocatalysts can be employed to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(1H-indol-3-yl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted chromenes, quinones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-amino-4-(1H-indol-3-yl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of other heterocyclic compounds.
Biology: This compound exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting cancer cells and microbial infections.
Mechanism of Action
The mechanism of action of 2-amino-4-(1H-indol-3-yl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, thereby disrupting cell division and inducing apoptosis in cancer cells . Additionally, its antimicrobial activity is linked to its ability to interfere with microbial cell wall synthesis and function .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-4,7-dihydro-7-methyl-pyrano[2,3-e]indole: This compound also exhibits anticancer properties and inhibits tubulin polymerization.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
Uniqueness
2-amino-4-(1H-indol-3-yl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile is unique due to its specific structural features, which confer a wide range of biological activities. Its ability to undergo various chemical reactions and serve as a versatile intermediate in synthetic chemistry further distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-amino-4-(1H-indol-3-yl)-7-methyl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-10-6-15(23)18-16(7-10)24-19(21)12(8-20)17(18)13-9-22-14-5-3-2-4-11(13)14/h2-5,9-10,17,22H,6-7,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHTWQGAPIQDBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(C(=C(O2)N)C#N)C3=CNC4=CC=CC=C43)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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